molecular formula C17H16O3 B011373 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol CAS No. 101597-25-5

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol

Cat. No. B011373
M. Wt: 268.31 g/mol
InChI Key: RFNDMLXNYMQMGN-UHFFFAOYSA-N
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Description

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol, also known by its chemical name 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol , is a compound with the molecular formula C17H16O3 . It is a white to nearly white powder or crystalline substance. The compound exhibits interesting properties due to its unique structure, which includes both alkyne and alcohol functional groups .


Synthesis Analysis

The synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol involves the reaction of appropriate starting materials. One common synthetic route is through the alkyne coupling reaction. For instance, it can be prepared by the reaction of 4-methoxyphenylacetylene with an appropriate aldehyde or ketone, followed by reduction to yield the alcohol functionality .


Molecular Structure Analysis

The molecular structure of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol consists of two 4-methoxyphenyl groups attached to a prop-2-yn-1-ol backbone. The alkyne triple bond and the hydroxyl group provide interesting reactivity and potential applications .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point ranges from 91.0°C to 95.0°C .
  • Absorption Wavelength : The maximum absorption wavelength in ethanol (EtOH) is 269 nm .

Scientific Research Applications

  • Oxidizing Agent : Bis(p-methoxyphenyl) telluroxide is used as a mild, selective oxidizing agent for converting thiocarbonyl groups into oxo analogues and thiols into disulphides, as well as oxidizing some nitrogenous compounds (Barton, Ley, & Meerholz, 1979).

  • Antioxidant and Antimicrobial Properties : Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have shown promising antioxidant and antimicrobial properties, particularly compounds 4l, 4m (antioxidant activity), and 4b, 4d (antibacterial and antifungal activity) (Harini et al., 2014).

  • Magnetic Sensors and Actuators : Poly[bis(4-methoxyphenyl)aminiumacetylene]s exhibit a high-spin ground state and enhanced chemical stability, making them suitable for applications in magnetic sensors and actuators (Murata et al., 2005).

  • Organic Electronics : The triarylamine-bearing poly (1,4-phenylenevinylene) is a high molecular weight, high-spin organic polymer with good solvent solubility and film formability, which is beneficial for organic electronics applications (Kurata, Pu, & Nishide, 2007).

  • Redox Properties : Bis4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyldiphosphene (1) is notable for its reversible redox properties and intense red coloration (Sasaki et al., 2002).

  • Primary Etherification and Enantiomer Resolution : A tin(II) bromide-catalyzed reaction with diazo(bis(4-methoxyphenyl)) methane leads to highly regioselective primary etherification of racemic propane-1,2-diol, with enantiomers resolved by transacetalization (Pétursson, 2009).

  • Organic Synthesis : Bis(4-methoxyphenyl)methanol can be transformed into polysubstituted cyclopentenes under mild reaction conditions, producing methylenecyclobutanes and dienes as minor products (Yao, Shi, & Shi, 2009).

  • Electrochemical Reactivity : The 1,3-bis (4-methoxyphenyl) prop-2-en-1-one monomer exhibits promising reactivity when electrochemically initiated, with molecular properties well-described by DFT and TD-DFT calculations (Ghomrasni et al., 2015).

  • Physiological Properties : Compounds like 3,4-Bis(p-methoxyphenyl)-1-hexyne-3-ol are practically non-toxic and possess sedative properties (Hofstetter & Smith, 1953).

  • Friedel-Crafts Reaction : Aluminum chloride catalyzes the Friedel-Crafts reaction of anisole with epoxide, yielding 1,1-bis(methoxyphenyl)-propanes through isomerization and condensation with anisole (InoueMasashi, SugitaToshio, & IchikawaKatsuhiko, 1978).

Safety And Hazards

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol should be handled with care. Standard laboratory safety precautions apply, including the use of appropriate personal protective equipment (PPE) and proper ventilation. Consult the Safety Data Sheet (SDS) for detailed safety information .

Future Directions

: Tokyo Chemical Industry Co., Ltd. - 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol : ChemSpider - 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol : RSC Advances - Alkyne Using Rongalite as the C1 Unit

properties

IUPAC Name

1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-4-17(18,13-5-9-15(19-2)10-6-13)14-7-11-16(20-3)12-8-14/h1,5-12,18H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNDMLXNYMQMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405188
Record name 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol

CAS RN

101597-25-5
Record name 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
J Francos, V Cadierno - Molbank, 2022 - mdpi.com
A new synthetic procedure for obtaining two previously reported donor-acceptor butadiene dyes, namely 5-(3,3-bis(4-methoxyphenyl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,…
Number of citations: 4 www.mdpi.com
V Cadierno - Molbank, 2020 - mdpi.com
The title compound was obtained in high yield (84%) via the deacetylation of 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione with K 2 CO 3 in refluxing …
Number of citations: 3 www.mdpi.com
CD Gabbutt, BM Heron, AC Instone… - European Journal of …, 2003 - Wiley Online Library
Naphthol reacts with 1,1‐diarylprop‐2‐yn‐1‐ols 5a,b, under alumina catalysis, by two pathways to give the photochromic naphtho[1,2‐b]pyrans 6a,b, together with the …
QO e Inorgánica, J Clavería - Molbank, 2020 - pdfs.semanticscholar.org
The title compound was obtained in high yield (84%) via the deacetylation of 3-(3, 3-bis (4-methoxyphenyl) allylidene)-1, 1, 1, 5, 5, 5-hexafluoro-2, 4-pentanedione with K2CO3 in …
Number of citations: 0 pdfs.semanticscholar.org
S Aiken, B Allsopp, K Booth, CD Gabbutt, BM Heron… - Tetrahedron, 2014 - Elsevier
3-Benzoylnaphtho[1,2-b]furan-5-ol forms a photochromic benzochromene upon reaction with a 1,1-diarylprop-2-yn-1-ol affording a red coloured photomerocyanine, with a half-life of 2.3 …
Number of citations: 19 www.sciencedirect.com
S Aiken, B Armitage, CD Gabbutt, BM Heron - Tetrahedron letters, 2015 - Elsevier
Aryl-1-(2-bromophenyl)but-2-yn-1-ols, obtained from the addition of prop-1-yn-1-yllithium to 2-bromobenzophenones, readily rearrange to 4-aryl-4-(2-bromophenyl)but-3-en-2-ones …
Number of citations: 7 www.sciencedirect.com
CD Gabbutt, BM Heron, C Kilner, SB Kolla - Dyes and Pigments, 2012 - Elsevier
The ligand-free Pd-mediated reaction between styrene and a 6-bromo-2,2-diaryl-2H-[1]benzopyran proceeded anomalously to give a 2-(diarylmethyl)-5-styrylbenzofuran via a tandem …
Number of citations: 8 www.sciencedirect.com
S Aiken, GK Armitage, ODCC de Azevedo… - Dyes and …, 2022 - Elsevier
A series of photochromic 2,2,4,6-tetraaryl-2H-benzo[h]chromenes have been efficiently synthesised by two complementary strategies employing the condensation of 1,1,3-triarylprop-2-…
Number of citations: 2 www.sciencedirect.com
ODCC de Azevedo, PIP Elliott… - The Journal of …, 2020 - ACS Publications
Multitarget synthetic strategies to access novel photochromic 3H-naphtho[2,1-b]pyrans decorated with pyridyl units are described. The new pyridyl-substituted 3H-naphtho[2,1-b]pyrans …
Number of citations: 15 pubs.acs.org
JD Hepworth, BM Heron - Progress in heterocyclic chemistry, 2005 - books.google.com
The ring-chain tautomerism of 2H-pyrans (Scheme 1) is markedly influenced by substituents; 2H-pyran itself has still to be synthesised and yet 2H-[1] benzopyrans abound in nature. …
Number of citations: 40 www.google.com

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